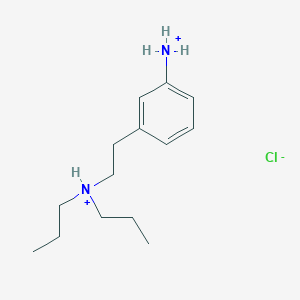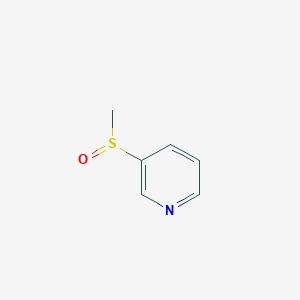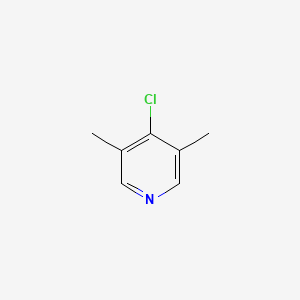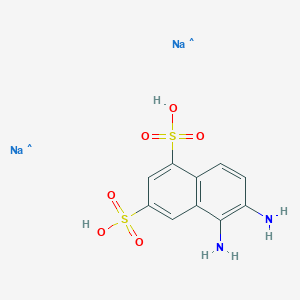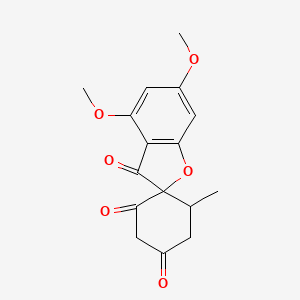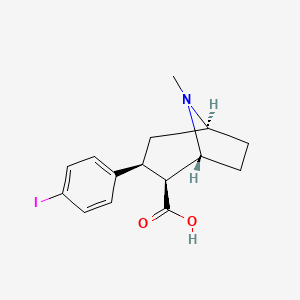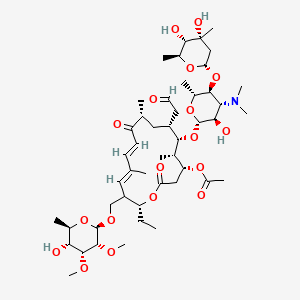
5-Hydroxy saxagliptin
Overview
Description
Synthesis Analysis
The synthesis of 5-hydroxy saxagliptin involves several chemical and enzymatic steps to achieve the desired molecular structure and purity. Tran et al. (2014) detailed the synthesis of (14)C-labeled saxagliptin and its (13)CD2-labeled 5-hydroxy metabolite, providing insight into new synthetic routes leading to these compounds with high radiochemical purity and yield, crucial for biological studies (Tran et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound showcases its unique chemical characteristics, derived from saxagliptin through metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, as outlined by Su et al. (2012). This transformation is a major metabolic pathway for saxagliptin, resulting in the formation of the active 5-hydroxy metabolite (Su et al., 2012).
Chemical Reactions and Properties
The conversion of saxagliptin to this compound via enzymatic reactions highlights the chemical reactivity and properties of this compound. This metabolic process, facilitated by CYP3A4 and CYP3A5, indicates the compound's susceptibility to oxidation and its role in saxagliptin's pharmacokinetic profile (Su et al., 2012).
Physical Properties Analysis
While specific studies on the physical properties of this compound are limited, the analytical methods developed for its quantification in biological matrices, as reported by Shah et al. (2017) and Xu et al. (2012), provide indirect insights into its solubility, stability, and interaction with biological membranes, critical for understanding its pharmacological behavior (Shah et al., 2017); (Xu et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, particularly its stability and reactivity, are essential for its biological efficacy. The metabolic pathway involving CYP3A4 and CYP3A5 not only underscores its chemical transformation from saxagliptin but also its interaction within the metabolic framework, affecting its pharmacokinetic and pharmacodynamic profiles (Su et al., 2012).
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics : Saxagliptin, from which 5-Hydroxy saxagliptin is derived, is an orally active dipeptidyl peptidase-4 (DPP-4) inhibitor. It enhances glucose-dependent insulin secretion by increasing plasma levels of hormones such as GLP-1 and GIP. Both saxagliptin and this compound show selectivity for DPP-4. Saxagliptin is absorbed orally and is suitable for once-daily dosing. It is metabolized by cytochrome P450 (CYP) 3A4/5 and eliminated through renal and hepatic clearance (Boulton, 2016).
Metabolism and Disposition : In humans, saxagliptin is rapidly absorbed and primarily metabolized to this compound. This metabolite and the parent compound are the primary drug-related components in plasma. The majority of the administered drug is recovered in urine and feces, indicating significant absorption and clearance via urinary excretion and metabolism. Cytochrome P450 enzymes CYP3A4 and CYP3A5 are involved in the metabolism of saxagliptin to this compound (Su et al., 2012).
Drug-Drug Interaction Study : A study assessed the pharmacokinetic interactions of saxagliptin and this compound with various medications. It was found that the pharmacokinetic changes due to these interactions were not clinically significant, indicating the potential compatibility of saxagliptin with other medications (Ren & Boulton, 2018).
Renal or Hepatic Impairment Impact : The pharmacokinetics of saxagliptin and its metabolite this compound are affected by renal and hepatic impairments. Adjustments in dosing are recommended for patients with moderate to severe renal impairment, but no adjustment is necessary for hepatic impairment (Boulton et al., 2011).
Physiologically Based Pharmacokinetic Modeling : A study using physiologically based pharmacokinetic (PBPK) modeling investigated the interaction of saxagliptin and this compound with rifampicin, a strong inducer of CYP3A4, in patients with renal impairment. The study suggests that co-administration with rifampicin does not require additional dose adjustments in patients with renal impairment (Wu et al., 2023).
Mechanism of Action
Target of Action
5-Hydroxy saxagliptin primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating glucose homeostasis .
Mode of Action
This compound acts as a competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows down the breakdown of incretin hormones, resulting in increased levels of these hormones in the body . This leads to an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells . The overall effect is a decrease in hepatic glucose production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin hormone pathway . By inhibiting the DPP-4 enzyme, this compound prolongs the active incretin levels, which in turn regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .
Pharmacokinetics
This compound is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5) . Approximately 50% of the absorbed dose will undergo hepatic metabolism . The compound is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose homeostasis . By increasing the levels of active incretin hormones, it augments glucose-dependent insulin secretion, leading to improved glycemic control . This makes this compound an effective treatment for type 2 diabetes mellitus .
properties
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14-,16?,17?,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWUJFVQGSLSSZ-SZRCHTAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)(CC(C5)(C4)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
841302-24-7 | |
| Record name | (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841302247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,3S,5S)-2-((2S)-2-AMINO-2-(3,5-DIHYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)ACETYL)-2-AZABICYCLO(3.1.0)HEXANE-3-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB91NV4HAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




